molecular formula C18H13FN2O3 B2908168 N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide CAS No. 951978-30-6

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2908168
CAS No.: 951978-30-6
M. Wt: 324.311
InChI Key: MHBNNJQOARPWKR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 3-acetylphenyl group, a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxamide group at the 3rd position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The 3-acetylphenyl group can be introduced via Friedel-Crafts acylation, where the quinoline core is reacted with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxylation: The hydroxyl group at the 4th position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline core, allowing for further functionalization.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated quinoline derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the fluorine atom and hydroxyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxamide: A simpler derivative lacking the acetylphenyl and fluorine substituents.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, used to treat bacterial infections.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an acetylphenyl group and a fluorine atom, which significantly influences its biological activity. The structural formula can be represented as follows:

C16H14FN2O3\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_{3}

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in inflammatory processes, and their inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

  • Enzyme Inhibition :
    • The compound binds to the active sites of COX and LOX, preventing the conversion of arachidonic acid into inflammatory mediators.
    • IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range for COX inhibition, indicating potent activity.
  • Antioxidant Activity :
    • The compound also demonstrates antioxidant properties, potentially through scavenging free radicals, which could contribute to its anti-inflammatory effects .

Anticancer Activity

This compound has shown promising results in various cancer cell lines:

  • Cell Lines Tested :
    • Human epithelial colorectal adenocarcinoma (Caco-2)
    • Colon carcinoma (HCT-116)
CompoundCell LineIC50 (µM)
This compoundCaco-218.9
This compoundHCT-1164.9

These results indicate that the compound has significant antiproliferative effects against these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential is attributed to its ability to inhibit COX and LOX enzymes. This characteristic is essential for developing treatments for inflammatory diseases such as arthritis and other autoimmune conditions .

Case Studies

Case Study 1 : A study evaluated the effects of the compound on human cancer cell lines, demonstrating a reduction in cell viability and induction of apoptosis in treated cells. The mechanism was linked to downregulation of the PI3K/AKT signaling pathway, crucial for cell survival .

Case Study 2 : In another study focusing on anti-inflammatory activity, the compound was tested in vitro for its ability to inhibit prostaglandin E2 production in macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant decrease in PGE2 levels, reinforcing its potential application in treating inflammatory diseases .

Future Directions

The ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. The exploration of structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3/c1-10(22)11-3-2-4-13(7-11)21-18(24)15-9-20-16-6-5-12(19)8-14(16)17(15)23/h2-9H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNNJQOARPWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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